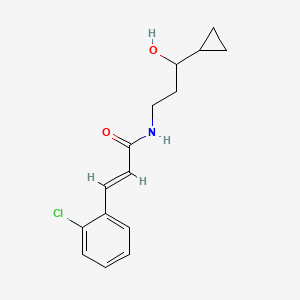

(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide

Descripción general

Descripción

(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide, also known as CCPA, is a synthetic compound that has been widely used in scientific research. It is a potent and selective agonist of the cannabinoid receptor type 1 (CB1), which is part of the endocannabinoid system. The endocannabinoid system is involved in many physiological processes, including pain sensation, appetite, mood, and memory. CCPA has been used to study the function of the endocannabinoid system and its potential therapeutic applications.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide involves the reaction of 2-chlorobenzaldehyde with cyclopropylmethylamine to form 2-chloro-N-cyclopropylmethylbenzamide. This intermediate is then reacted with 3-bromo-1-propanol to form (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide.

Starting Materials

2-chlorobenzaldehyde, cyclopropylmethylamine, 3-bromo-1-propanol

Reaction

Step 1: 2-chlorobenzaldehyde is reacted with cyclopropylmethylamine in the presence of a base such as potassium carbonate to form 2-chloro-N-cyclopropylmethylbenzamide., Step 2: 2-chloro-N-cyclopropylmethylbenzamide is then reacted with 3-bromo-1-propanol in the presence of a base such as sodium hydride to form (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide., Step 3: The product is purified using standard techniques such as column chromatography or recrystallization.

Mecanismo De Acción

(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide is a selective agonist of the CB1 receptor. When (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide binds to the CB1 receptor, it activates a signaling pathway that leads to various physiological effects. The CB1 receptor is widely expressed in the brain and is involved in many physiological processes, including pain sensation, appetite, mood, and memory.

Efectos Bioquímicos Y Fisiológicos

(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been shown to have various biochemical and physiological effects, including:

1. Activation of the endocannabinoid system: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide activates the endocannabinoid system by binding to the CB1 receptor.

2. Analgesic effects: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been shown to have analgesic effects in animal models of pain.

3. Appetite regulation: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been shown to reduce food intake in animal models.

4. Memory and cognition: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been shown to improve memory and cognition in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has several advantages and limitations for lab experiments. Some of the advantages include:

1. Potency and selectivity: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system.

2. Availability: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide is commercially available, which makes it easy to obtain for lab experiments.

3. Versatility: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide can be used in various scientific research applications, including pain management, appetite regulation, and memory and cognition.

Some of the limitations of (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide include:

1. Cost: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide is relatively expensive, which may limit its use in some lab experiments.

2. Complexity: The synthesis of (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide is a complex process that requires expertise in organic chemistry.

3. Species differences: The effects of (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide may differ between species, which may limit its use in some lab experiments.

Direcciones Futuras

There are several future directions for the use of (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide in scientific research. Some of these include:

1. Therapeutic applications: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has potential as a new class of painkillers and as a treatment for obesity and cognitive disorders. Further research is needed to explore these potential therapeutic applications.

2. Development of new compounds: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide can serve as a lead compound for the development of new compounds that target the endocannabinoid system.

3. Mechanistic studies: Further studies are needed to elucidate the mechanisms of action of (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide and its effects on the endocannabinoid system.

4. Species differences: The effects of (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide may differ between species, and further research is needed to explore these differences.

In conclusion, (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide is a synthetic compound that has been widely used in scientific research. It is a potent and selective agonist of the CB1 receptor and has been used to study the endocannabinoid system and its potential therapeutic applications. (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has various biochemical and physiological effects, including analgesic effects, appetite regulation, and improvement of memory and cognition. Although (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has several advantages and limitations for lab experiments, it has potential for future research in the development of new compounds and therapeutic applications.

Aplicaciones Científicas De Investigación

(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been used in various scientific research applications, including:

1. Studying the endocannabinoid system: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been used to study the function of the endocannabinoid system and its role in regulating physiological processes.

2. Pain management: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been shown to have analgesic effects in animal models of pain. It has been suggested that (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide may have potential as a new class of painkillers.

3. Appetite regulation: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been shown to reduce food intake in animal models. It has been suggested that (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide may have potential as a treatment for obesity.

4. Memory and cognition: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been shown to improve memory and cognition in animal models. It has been suggested that (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide may have potential as a treatment for cognitive disorders such as Alzheimer's disease.

Propiedades

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO2/c16-13-4-2-1-3-11(13)7-8-15(19)17-10-9-14(18)12-5-6-12/h1-4,7-8,12,14,18H,5-6,9-10H2,(H,17,19)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWVYOBZFXWMRM-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C=CC2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(CCNC(=O)/C=C/C2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2951855.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2951856.png)

![[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B2951859.png)

![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2951874.png)

![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2951875.png)